(R)-1,1-Diphenyl-1-fluoro-2-aminopropane

Description

General Overview of Chiral Organofluorine Compounds in Modern Synthetic Chemistry

Chiral organofluorine compounds represent a rapidly expanding area of chemical research, driven by their potential to create novel pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net The introduction of fluorine can significantly alter the electronic and steric properties of a molecule, leading to enhanced biological activity and improved pharmacokinetic profiles. beilstein-journals.orgresearchgate.net Synthetic chemists have developed a variety of methods for the asymmetric synthesis of these compounds, including the use of chiral catalysts and auxiliaries to control the stereochemical outcome of fluorination reactions. acs.orgrsc.org These advancements have made a diverse range of chiral fluorinated building blocks accessible for further chemical elaboration. rsc.orgchimia.ch

Importance of Fluorinated Amines as Chiral Building Blocks and Synthetic Intermediates

Among the various classes of organofluorine compounds, fluorinated amines are of paramount importance. nih.gov The amine functional group is a common feature in many biologically active molecules, and the introduction of fluorine in proximity to the nitrogen atom can modulate its basicity, thereby improving a drug's bioavailability. nih.gov Chiral fluorinated amines serve as valuable building blocks in the synthesis of complex molecular targets. beilstein-journals.orgnih.gov Their stereodefined nature allows for the construction of specific enantiomers or diastereomers of the final product, which is often critical for achieving the desired biological effect. The development of efficient synthetic routes to access these chiral fluorinated amines is an active area of research. nih.govnih.gov

Contextualizing (R)-1,1-Diphenyl-1-fluoro-2-aminopropane within Chiral Fluorinated Aminopropane Research and its Broader Chemical Class

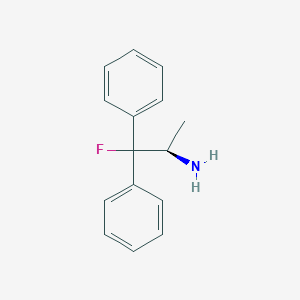

This compound is a specific example of a chiral fluorinated amine that belongs to the broader class of fluorinated aminopropanes. This class of compounds is characterized by a three-carbon chain containing both a fluorine atom and an amino group. The presence of two phenyl groups at the C1 position and a fluorine atom at the same position creates a chiral center at C2. The "(R)" designation specifies the absolute configuration at this stereocenter.

The structural motif of 1,1-diphenyl-2-aminopropane is found in various compounds, and the introduction of a fluorine atom at the C1 position introduces a new element of chemical diversity with potential implications for its chemical and biological properties. Research into chiral fluorinated aminopropanes explores how the position and number of fluorine atoms influence the molecule's conformation, reactivity, and interactions with its environment.

Below is a table detailing the key identifiers for this compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 352534-91-9 scbt.com |

| Molecular Formula | C₁₅H₁₆FN scbt.com |

| Molecular Weight | 229.29 g/mol scbt.com |

The study of this compound and related compounds contributes to the broader understanding of structure-activity relationships in organofluorine chemistry and provides valuable insights for the design of new molecules with tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-fluoro-1,1-diphenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-12(17)15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,17H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNWFJOGQBZZQZ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584143 | |

| Record name | (2R)-1-Fluoro-1,1-diphenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352534-91-9 | |

| Record name | (2R)-1-Fluoro-1,1-diphenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352534-91-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for R 1,1 Diphenyl 1 Fluoro 2 Aminopropane and Analogues

Direct Asymmetric Fluorination Approaches

Direct asymmetric fluorination involves the introduction of a fluorine atom into a prochiral substrate in an enantioselective manner, often through the use of chiral catalysts or reagents.

Enantioselective Introduction of Fluorine onto Aminopropane Scaffolds

A significant strategy for the synthesis of chiral β-fluoroamines involves the organocatalytic α-fluorination of aldehydes. This approach generates a chiral α-fluoroaldehyde, which is a versatile intermediate. However, the configurational instability of these fluoroaldehydes often necessitates their immediate conversion to a more stable derivative nih.gov. A refined two-step process involves the initial enantioselective α-fluorination of an aldehyde, followed by reduction to a stable β-fluoroalcohol. This chiral alcohol can then be converted to the corresponding amine through a substitution reaction nih.govacs.org.

For instance, various aldehydes can be subjected to organocatalytic α-fluorination using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). The resulting α-fluoroaldehyde is then reduced in situ to the corresponding β-fluoroalcohol with high enantioselectivity. This alcohol can be transformed into a leaving group, such as a triflate, and subsequently displaced by an amine to furnish the desired β-fluoroamine nih.gov. This method provides a reliable route to chiral β-fluoroamines with high diastereoselectivity (dr >20:1) acs.org.

Another approach involves the hydrofluorination of aziridines. Lewis base-catalyzed hydrofluorination of N-protected aziridines using a latent HF source, such as benzoyl fluoride (B91410) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), offers a practical route to β-fluoroamines with high yields and regioselectivity organic-chemistry.org.

Table 1: Enantioselective Fluorination of Aldehydes for β-Fluoroamine Synthesis

| Entry | Aldehyde Substrate | Fluorinating Agent | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| 1 | Propanal | NFSI | (S)-2-(Triphenylsilyl)pyrrolidine | >20:1 | 95% | acs.org |

| 2 | Butanal | NFSI | (S)-2-(Triphenylsilyl)pyrrolidine | >20:1 | 96% | acs.org |

| 3 | Isovaleraldehyde | NFSI | (S)-2-(Triphenylsilyl)pyrrolidine | >20:1 | 97% | acs.org |

| 4 | Cinnamaldehyde | NFSI | (S)-2-(Triphenylsilyl)pyrrolidine | >20:1 | 94% | acs.org |

Catalytic Fluorination Strategies

Catalytic methods for asymmetric fluorination offer an efficient and atom-economical approach to chiral fluoro-organic compounds. These strategies often employ transition metal catalysts or organocatalysts to control the stereochemical outcome.

One notable strategy is the chiral anion phase-transfer catalysis for the enantioselective fluorination of β-haloamines using potassium fluoride (KF) as the fluoride source. This method utilizes a novel N-ethylated bis-urea catalyst to form a chiral complex with the fluoride ion, which then participates in the enantioselective C–F bond formation. This approach has been successfully applied to the synthesis of β-fluoroamines from diaryl-based substrates with high yields and enantiomeric ratios acs.org.

Palladium-catalyzed enantioselective 1,1-fluoroarylation of unactivated aminoalkenes represents another powerful technique. This reaction couples an alkene, an arylboronic acid, and an electrophilic fluorine source like Selectfluor to generate benzylic fluorides with excellent enantioselectivities nih.gov. While this method produces 1,1-difunctionalized products, it highlights the potential of palladium catalysis in constructing chiral C-F bonds in proximity to an amino group.

Furthermore, chiral aryl iodide-catalyzed difluorination of cinnamamides using HF-pyridine as the fluoride source can produce vicinal difluorides with high enantio- and diastereoselectivity nih.gov. The development of catalytic enantioselective fluorolactonization reactions, also using a chiral aryl iodide catalyst and a nucleophilic fluoride source, provides access to lactones with fluorine-bearing stereogenic centers scispace.com. These catalytic systems demonstrate the versatility of modern catalysis in asymmetric fluorination.

Table 2: Catalytic Enantioselective Fluorination of Aminoalkene Derivatives

| Entry | Substrate | Arylboronic Acid | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

| 1 | N-Boc-allylamine | Phenylboronic acid | Pd(OAc)2 / Ligand | 75% | 95% | nih.gov |

| 2 | N-Boc-3-butenylamine | Phenylboronic acid | Pd(OAc)2 / Ligand | 60% | 94% | nih.gov |

| 3 | N-Boc-cinnamylamine | Phenylboronic acid | Pd(OAc)2 / Ligand | 85% | 92% | nih.gov |

Chiral Auxiliary-Mediated Synthesis of Fluorinated Amines

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Utilization of N-Sulfinyl Imines in Asymmetric Fluorinated Amine Construction, including Ellman's methodology

The use of N-tert-butanesulfinyl imines, pioneered by Ellman, is a powerful and widely used method for the asymmetric synthesis of chiral amines, including fluorinated analogues sigmaaldrich.comyale.eduharvard.eduwikipedia.org. This methodology involves the condensation of an aldehyde or ketone with enantiopure tert-butanesulfinamide to form an N-sulfinyl imine (sulfinimine). The chiral sulfinyl group then directs the diastereoselective addition of a nucleophile to the imine C=N bond researchgate.netwikipedia.org. Subsequent removal of the sulfinyl group under mild acidic conditions affords the desired chiral amine bioorganica.com.ua.

This strategy has been successfully applied to the synthesis of β-fluoroamines. One approach involves the enantioselective α-fluorination of an aldehyde, followed by conversion to the N-sulfinyl aldimine. Nucleophilic addition of an organometallic reagent to this chiral fluorinated imine intermediate proceeds with high diastereoselectivity to furnish the protected β-fluoroamine acs.org.

Alternatively, fluorinated N-tert-butylsulfinyl imines can be prepared and then reacted with various nucleophiles. The stereoselective addition of organometallic reagents to these fluorinated imines provides a direct route to a wide range of fluorinated chiral amines nih.gov. The stereochemical outcome is often predictable, governed by a six-membered ring transition state where the metal cation chelates to both the sulfinyl oxygen and the imine nitrogen wikipedia.orgnih.gov. This methodology has proven to be robust for the synthesis of various fluorinated amines and amino acids bioorganica.com.ua.

Table 3: Diastereoselective Addition to N-Sulfinyl Imines for Fluorinated Amine Synthesis

| Entry | N-Sulfinyl Imine Substrate | Nucleophile | Diastereomeric Ratio (dr) | Yield | Reference |

| 1 | (R)-N-(2-Fluoro-2-phenyl-ethylidene)-tert-butanesulfinamide | Phenylmagnesium bromide | >95:5 | 85% | whiterose.ac.uk |

| 2 | (R)-N-(2-Fluoro-propylidene)-tert-butanesulfinamide | Methylmagnesium bromide | >20:1 | 90% | acs.org |

| 3 | (R)-N-(Trifluoromethyl)ketimine | Grignard Reagents | up to >99:1 | up to 93% | researchgate.net |

Application of Pyrrolidine-Derived Chiral Auxiliaries in Stereoselective Fluorination

Chiral pyrrolidine (B122466) derivatives, often derived from readily available proline, are effective chiral auxiliaries in a variety of asymmetric transformations unibo.itnih.gov. Their rigid cyclic structure allows for efficient transfer of chirality researchgate.netresearchgate.netmdpi.com. While direct applications to the synthesis of (R)-1,1-Diphenyl-1-fluoro-2-aminopropane are not extensively documented, the principles of their use in controlling stereochemistry are well-established.

For instance, pyrrolidine-based organocatalysts are widely used in asymmetric Michael additions and aldol (B89426) reactions unibo.it. The synthesis of substituted chiral pyrrolidines often involves the functionalization of a pre-existing chiral pyrrolidine ring, such as that from proline or 4-hydroxyproline (B1632879) mdpi.com. These strategies can be adapted to introduce fluorine-containing substituents.

Recent research has focused on the synthesis of fluorinated pyrrolidine derivatives themselves, which are valuable building blocks for medicinal chemistry nih.gov. The stereoselective synthesis of these compounds often relies on the cyclization of acyclic precursors or the functionalization of a chiral pyrrolidine scaffold. These methodologies provide a framework that could be extended to the synthesis of more complex fluorinated amines where a pyrrolidine auxiliary directs the stereoselective introduction of fluorine or an amino group.

Exploration of Other Chiral Auxiliary Systems, such as Camphor-derived and Purdue Chiral Auxiliaries, for Fluorinated Amines

A variety of other chiral auxiliaries have been explored for the asymmetric synthesis of amines. Camphor is a readily available and versatile chiral starting material for the synthesis of auxiliaries due to its rigid bicyclic structure umich.edunih.gov. Camphor-derived mercapto auxiliaries have been used to prepare chiral sulfinimines, which then undergo diastereoselective alkylation to produce optically active primary amines researchgate.net. Camphorsultams are another class of well-known camphor-derived auxiliaries that have been successfully employed in a range of asymmetric transformations.

The "Purdue chiral auxiliary," a cyclic dipeptide, has been developed to catalyze enantioselective Strecker reactions for the synthesis of α-amino acids purdue.edu. This approach is particularly effective for the synthesis of arylglycines. While not directly applied to β-fluoroamines, the principles of using such a catalyst to control stereochemistry in amine synthesis could be adapted for fluorinated targets. The development of these diverse chiral auxiliary systems continues to expand the toolbox for the asymmetric synthesis of complex chiral amines.

Asymmetric Reduction and Hydrogenation Strategies

Asymmetric reduction and hydrogenation are powerful tools for establishing stereocenters with high enantioselectivity. These methods are particularly valuable for the synthesis of chiral amines from prochiral precursors like imines and nitro compounds.

The use of earth-abundant and less toxic metals like manganese in catalysis is a growing area of research. A significant advancement in this field is the development of manganese-catalyzed asymmetric hydrogenation of fluorinated imines. acs.org This method provides an efficient route to a variety of optically active fluorinated amines with high enantiomeric excess (ee).

The success of this hydrogenation relies on a chiral ferrocenyl-based P,N,N-ligand that incorporates an additional chiral center at the pyridinylmethyl position. This sophisticated ligand structure is crucial for achieving high levels of stereocontrol. The reaction demonstrates broad functional group tolerance, making it applicable to a wide range of substrates. acs.org

For instance, the asymmetric hydrogenation of N-(4'-methoxyphenyl)-ethan-2,2,2-trifluoro-1-phenyl-1-imine has been successfully scaled up, highlighting the practical utility of this methodology for producing valuable chiral fluorinated amine building blocks. acs.org The reaction typically proceeds under mild conditions, affording the desired products in high yields and enantioselectivities. acs.orgresearchgate.net

| Substrate (Fluorinated Imine) | Chiral Ligand | Product (Chiral Fluorinated Amine) | Yield (%) | ee (%) | Reference |

| N-(4'-methoxyphenyl)-ethan-2,2,2-trifluoro-1-phenyl-1-imine | Chiral Ferrocenyl P,N,N-Ligand | N-(4'-methoxyphenyl)-ethan-2,2,2-trifluoro-1-phenyl-1-amine | 99 | 98 | acs.org |

| N-(p-tolyl)ethan-2,2,2-trifluoro-1-phenyl-1-imine | Chiral Ferrocenyl P,N,N-Ligand | N-(p-tolyl)ethan-2,2,2-trifluoro-1-phenyl-1-amine | 98 | 97 | acs.org |

| N-(4'-chlorophenyl)-ethan-2,2,2-trifluoro-1-phenyl-1-imine | Chiral Ferrocenyl P,N,N-Ligand | N-(4'-chlorophenyl)-ethan-2,2,2-trifluoro-1-phenyl-1-amine | 99 | 96 | acs.org |

The enantioselective reduction of fluorinated imino compounds is another critical strategy for synthesizing chiral fluorinated amines. This approach often involves the use of chiral catalysts or reagents to control the stereochemical outcome of the reduction of the C=N double bond. rsc.org

A notable area of development is the synthesis of fluorinated aminophosphonates and their corresponding acids, which are analogues of amino acids and often exhibit interesting biological activities. The preparation of these compounds in optically pure form has been a significant focus. Key asymmetric methods include the catalytic enantioselective reduction of fluorinated α-iminophosphonates. rsc.orgrsc.org

The reduction of chiral iminophosphonates can proceed with high diastereoselectivity, where the stereochemical outcome is influenced by a chiral auxiliary attached to the imine nitrogen. For example, the reduction of imines substituted with a chiral (S)-α-methylbenzyl group can lead to the formation of the corresponding aminophosphonates with high diastereomeric ratios. nih.gov The hydride attack is directed to the less sterically hindered face of the imine, which is rigidified by an intramolecular hydrogen bond. nih.gov

| Substrate | Reducing Agent | Chiral Auxiliary/Catalyst | Product | Diastereomeric Ratio (dr) | Reference |

| Diethyl (E)-(1-(((S)-1-phenylethyl)imino)ethyl)phosphonate | NaBH4 | (S)-1-phenylethyl | Diethyl (1-(((S)-1-phenylethyl)amino)ethyl)phosphonate | 95:5 | researchgate.net |

| α,α-halofluorinated β-iminophosphonates | LiAlH4 | (S)-α-methylbenzyl | β-aminophosphonates | High | nih.gov |

The reduction of nitro compounds is a fundamental transformation for the synthesis of primary amines. The development of stereoselective methods for the hydrogenation of fluorine-containing nitro compounds provides a direct route to chiral fluoroamines.

A significant breakthrough in this area is the chiral calcium phosphate-catalyzed transfer hydrogenation of β-trifluoromethylated nitroalkenes. nih.gov This methodology exhibits a broad substrate scope, affording β-trifluoromethylated nitroalkanes in high yields and with excellent enantioselectivities. The subsequent reduction of the nitro group to an amine proceeds without loss of enantiomeric purity, providing access to valuable β-trifluoromethylated amines. nih.gov

The reaction conditions are typically mild, and the catalyst system is based on an environmentally benign metal. The process is effective for a range of substituted β-nitrostyrenes, indicating its versatility. nih.gov

| Substrate (β-Trifluoromethylated Nitroalkene) | Catalyst | Product (β-Trifluoromethylated Nitroalkane) | Yield (%) | ee (%) | Reference |

| (E)-1-nitro-2-phenyl-3,3,3-trifluoroprop-1-ene | Chiral Calcium Phosphate | (R)-1-nitro-2-phenyl-3,3,3-trifluoropropane | 97 | 99 | nih.gov |

| (E)-1-nitro-2-(4-methylphenyl)-3,3,3-trifluoroprop-1-ene | Chiral Calcium Phosphate | (R)-1-nitro-2-(4-methylphenyl)-3,3,3-trifluoropropane | 95 | 98 | nih.gov |

| (E)-1-nitro-2-(4-chlorophenyl)-3,3,3-trifluoroprop-1-ene | Chiral Calcium Phosphate | (R)-1-nitro-2-(4-chlorophenyl)-3,3,3-trifluoropropane | 96 | 97 | nih.gov |

Organocatalytic and Biocatalytic Approaches to Chiral Fluorinated Aminopropanes

In addition to metal-catalyzed reactions, organocatalytic and biocatalytic methods have emerged as powerful strategies for the synthesis of chiral fluorinated aminopropanes, offering mild reaction conditions and high stereoselectivity.

Organocatalysis provides a metal-free approach to the asymmetric synthesis of chiral molecules. A general and high-yielding protocol for the enantioselective synthesis of both β- and γ-fluoroamines has been developed using organocatalysis. nih.gov This method starts from commercial aldehydes and proceeds through a standard organocatalytic α-fluorination, followed by reduction to a stable β-fluoroalcohol intermediate. This intermediate can then be converted to the desired β- or γ-fluoroamine. nih.gov

The conversion to β-fluoroamines is achieved by transforming the hydroxyl group into a good leaving group, followed by nucleophilic substitution with an amine. nih.gov For the synthesis of γ-fluoroamines, the hydroxyl group is displaced by a cyanide, and the resulting nitrile is subsequently reduced. nih.gov This strategy has been successfully applied to the synthesis of various chiral β-fluoroamines with high enantioselectivity. nih.govresearchgate.net

| Aldehyde Substrate | Organocatalyst | Product (β-Fluoroamine) | Yield (%) | ee (%) | Reference |

| 3-Phenylpropanal | MacMillan Catalyst | (R)-N-Benzyl-3-fluoro-3-phenylpropan-1-amine | 75 | 96 | nih.gov |

| Cinnamaldehyde | MacMillan Catalyst | (R,E)-N-Benzyl-1-fluoro-4-phenylbut-3-en-2-amine | 72 | 94 | nih.gov |

| Hexanal | MacMillan Catalyst | (R)-N-Benzyl-1-fluorohexan-2-amine | 70 | 92 | nih.gov |

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform challenging chemical transformations. The enzymatic synthesis of chiral fluorinated compounds is a rapidly developing field. nih.govwiley.com

Ene reductases have been employed for the biocatalytic asymmetric reduction of α-fluoroenones and α-fluoroenoates, leading to the synthesis of alkyl fluorides with high enantiomeric excess. chemrxiv.org The stereochemical outcome can be controlled by the geometry of the starting alkene, with (Z) and (E) isomers yielding opposite enantiomers of the product. chemrxiv.org

Furthermore, alcohol dehydrogenases have been identified for the stereoselective reduction of fluorinated ketones. For example, the asymmetric reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one is a key step in the synthesis of the β1 receptor blocker nebivolol, and efficient alcohol dehydrogenases have been found to catalyze this transformation with excellent enantioselectivity (>99% ee) and high yields. nih.gov These biocatalytic methods provide environmentally friendly and highly selective routes to valuable chiral fluorinated building blocks. nih.govresearchgate.net

| Substrate | Enzyme | Product | ee (%) | Reference |

| (E)-α-fluoroenone | Ene Reductase | (R)-α-fluoroalkanone | >99 | chemrxiv.org |

| (Z)-α-fluoroenone | Ene Reductase | (S)-α-fluoroalkanone | >99 | chemrxiv.org |

| 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one | Alcohol Dehydrogenase | (S)-2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol | >99 | nih.gov |

| 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one | Alcohol Dehydrogenase | (R)-2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol | >99 | nih.gov |

Advanced Synthetic Transformations for Fluorinated Aminopropane Skeletons

Deoxyfluorination Strategies for Fluorinated Amine Precursors utilizing CO2, CS2, or SF6-derived reagents

Deoxyfluorination, the substitution of a hydroxyl group with fluorine, is a primary strategy for introducing fluorine into organic molecules. sigmaaldrich.com While various reagents have been developed for this purpose, those derived from simple gases like carbon dioxide (CO2), carbon disulfide (CS2), and sulfur hexafluoride (SF6) are of particular interest due to the atom economy and potential for novel reactivity.

The application of CO2-derived reagents for the direct deoxyfluorination of amino alcohols to produce fluoroamines is not widely documented in the scientific literature. More commonly, the reaction of amino alcohols with CO2 leads to the formation of cyclic carbamates. mdpi.com

In contrast, reagents derived from CS2 have shown utility in the synthesis of fluorinated amines through fluorinative desulfurization. For instance, the reaction of amines and carbon disulfide can produce thiocarbamoyl fluorides, which can be further transformed into trifluoromethylamines. researchgate.net A notable development is the metal-free activation of SF6 to create a new SF5-based reagent that can be used in the deoxyfluorination of CO2 and the fluorinative desulfurization of CS2 to yield valuable fluorinated amines. researchgate.net

Sulfur hexafluoride (SF6) itself, a typically inert gas, has been successfully employed as a fluorinating agent under photoredox catalysis for the deoxyfluorination of alcohols. researchgate.net More reactive SF6-derived reagents, such as sulfonyl fluorides, have become prominent in deoxyfluorination. Reagents like 2-pyridinesulfonyl fluoride (PyFluor) and N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) have demonstrated high efficiency and selectivity in the deoxyfluorination of a broad range of alcohols, including those with amine functionalities. sigmaaldrich.comprinceton.edunih.gov These reagents offer advantages in terms of stability, cost, and reduced formation of elimination byproducts compared to classical reagents like DAST. sigmaaldrich.comprinceton.edunih.gov The judicious selection of the sulfonyl fluoride and base can allow for the fluorination of primary, secondary, and tertiary alcohols with high yields and stereocontrol. ucla.edu For example, N-Boc protected amino alcohols can be effectively fluorinated. sigmaaldrich.comnih.gov

| Reagent Type | Precursor | Transformation | Relevance to Fluorinated Amines |

| CO2-derived | Amino alcohols | Carbamate formation | Not a direct deoxyfluorination route to fluoroamines. |

| CS2-derived | Amines, CS2 | Fluorinative desulfurization | Synthesis of trifluoromethylamines and other fluorinated amines. researchgate.net |

| SF6-derived | Alcohols (including amino alcohols) | Deoxyfluorination | Direct synthesis of fluoroamines from amino alcohols. sigmaaldrich.comprinceton.edunih.gov |

Fluoroamination of Unsaturated Substrates and Alkenes

The direct addition of both a fluorine atom and an amino group across a double bond, known as fluoroamination, is a powerful and atom-economical method for synthesizing fluorinated amines. This transformation can be achieved through both intermolecular and intramolecular pathways.

Electrophilic fluorinating reagents, such as Selectfluor™, are often employed to initiate the reaction by attacking the electron-rich alkene. nih.gov In the context of synthesizing analogues of this compound, the fluoroamination of a corresponding diphenyl-substituted alkene would be a direct approach.

Stereoselective fluoroamination has been achieved using chiral catalysts or auxiliaries. For instance, the intramolecular aminofluorination of alkenes can lead to the formation of fluorinated azaheterocycles. mdpi.com Furthermore, palladium-catalyzed fluorination of unactivated methylene (B1212753) C(sp3)-H bonds in α-amino acid derivatives allows for site- and diastereoselective synthesis of β-fluorinated α-amino acids. semanticscholar.org

Regioselective and Diastereoselective Additions of Silyl (B83357) Dienolates to Fluorinated Sulfinylimines

The addition of carbon nucleophiles to chiral N-sulfinylimines is a well-established method for the asymmetric synthesis of amines. When applied to fluorinated sulfinylimines, this strategy provides a direct route to chiral fluorinated amines.

A significant advancement in this area is the tunable and highly regioselective and diastereoselective addition of acyclic silyl dienolates to α-fluoroalkyl sulfinylimines. The choice of Lewis acid catalyst is crucial in controlling the regioselectivity of the addition, allowing for the synthesis of different chiral α-fluoroalkyl amine products with excellent diastereoselectivities (often >99:1 dr). This method provides access to complex fluorinated amino acid derivatives.

The diastereoselectivity of the addition of other organometallic reagents, such as propargylic magnesium bromides, to fluorinated aromatic sulfinyl imines has also been studied, with the solvent playing a key role in controlling the stereochemical outcome. acs.orgnih.gov This highlights the fine-tuning possible in these systems to achieve the desired stereoisomer. acs.orgnih.gov

| Reactants | Catalyst/Conditions | Product | Selectivity |

| α-Fluoroalkyl sulfinylimine + Acyclic silyl dienolate | Lewis Acid | Chiral α-fluoroalkyl amine | High regio- and diastereoselectivity (>99:1 dr) |

| Fluorinated aromatic sulfinyl imine + Propargylmagnesium bromide | THF or DCM | Chiral homopropargyl amine | Reversible diastereoselectivity depending on solvent. acs.orgnih.gov |

Stereoselective Aza-Claisen Rearrangements in Fluoroamide Synthesis

The aza-Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that has been ingeniously adapted for the stereoselective synthesis of α-fluoroamides, which are precursors to chiral fluoroamines. nih.govnih.govresearchgate.net This method offers an alternative to the more common electrophilic fluorination strategies. nih.govnih.govresearchgate.net

In a typical procedure, an α-fluoroacid chloride is reacted with a homochiral N-allylpyrrolidine. nih.govnih.govresearchgate.net This reaction proceeds through a zwitterionic intermediate, and with the appropriate chiral auxiliary, can achieve excellent diastereoselectivity (up to 99% de). nih.govnih.govresearchgate.net The resulting N-(α-fluoro-γ-vinylamide) can then be further elaborated. For example, iodolactonization can convert these products into α-fluoro-γ-butyrolactones with good diastereoselectivity. nih.govnih.govresearchgate.net

The mechanism involves the formation of a zwitterionic intermediate, and the stereochemical outcome is dictated by the facial selectivity of the rearrangement, which is controlled by the chiral auxiliary on the nitrogen atom. chemistry-reaction.com Lewis acids, such as Yb(OTf)3, can be used to catalyze the reaction. nih.govnih.govresearchgate.net

General Stereoselective Approaches via Intermediate Derivatives (e.g., triflates, nitriles)

The synthesis of chiral fluoroamines can also be achieved through multi-step sequences involving key intermediates such as triflates and nitriles. These methods offer flexibility and allow for the introduction of the fluorine and amine functionalities in a controlled, stereoselective manner.

Via Triflate Intermediates: A robust strategy involves the synthesis of chiral β-fluoroalcohols, which can be prepared through various asymmetric methods. The hydroxyl group of the β-fluoroalcohol is then converted to a good leaving group, typically a triflate (trifluoromethanesulfonate). Subsequent displacement of the triflate with an amine nucleophile, such as benzylamine, proceeds with inversion of configuration to yield the desired chiral β-fluoroamine with high yield and enantioselectivity. This approach has been successfully used to synthesize a variety of chiral β-fluoroamines.

Via Nitrile Intermediates: Nitriles serve as versatile intermediates that can be reduced to primary amines. A powerful extension of the triflate methodology involves the displacement of the triflate of a chiral β-fluoroalcohol with a cyanide source to form a chiral β-fluoronitrile. This reaction also proceeds with inversion of stereochemistry, effectively transferring the chirality of the alcohol to the new stereocenter. The resulting β-fluoronitrile can then be reduced, for example with InCl3/NaBH4, to furnish the corresponding chiral γ-fluoroamine in high yield and enantiomeric excess. This nitrile-based route provides access to a different class of fluorinated amines and also allows for further synthetic manipulations of the nitrile group. organic-chemistry.orgorganic-chemistry.orgchadsprep.comresearchgate.net

| Intermediate | Precursor | Key Transformation(s) | Final Product |

| Triflate | Chiral β-fluoroalcohol | 1. Triflation of alcohol2. Nucleophilic displacement with amine | Chiral β-fluoroamine |

| Nitrile | Chiral β-fluoroalcohol | 1. Triflation of alcohol2. Nucleophilic displacement with cyanide3. Reduction of nitrile | Chiral γ-fluoroamine |

Mechanistic Elucidation of Reactions Involving Chiral Fluorinated Aminopropanes

Investigation of Stereocontrol Mechanisms in Asymmetric Fluorination Reactions

The asymmetric synthesis of fluorinated organic compounds is a formidable challenge, with stereocontrol being a key determinant of the biological efficacy of the target molecule. In the context of chiral fluorinated aminopropanes, the stereocenter bearing the fluorine atom is often established through asymmetric fluorination reactions. The mechanisms governing stereocontrol in these reactions are intricate and are often dictated by the interplay of steric and electronic factors within the transition state.

One common strategy to achieve high stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the approach of the fluorinating agent to one face of the molecule over the other. For instance, in the fluorination of chiral enamides, the chiral auxiliary can create a biased conformational preference in the substrate. nih.gov Computational studies have shown that in some cases, a specific conformer of a key reaction intermediate, such as a borohydride, can adopt a well-defined chiral propeller shape, which in turn induces facial selectivity during the hydride transfer to a pro-chiral iminium intermediate. chemrxiv.orgnih.govresearchgate.net This concept of "chirality relay" from a chiral scaffold to the reactive center is a powerful tool in asymmetric synthesis.

The choice of the fluorinating agent is also critical. Reagents like Selectfluor™ and N-fluoro-benzenesulfonimide (NFSI) are commonly employed in electrophilic fluorination. nih.gov The stereochemical outcome can be influenced by non-covalent interactions, such as hydrogen bonding and π-π stacking, between the substrate, the chiral catalyst or auxiliary, and the fluorinating reagent in the transition state. These interactions help to lock the conformation of the reacting species, leading to a highly ordered transition state and, consequently, high stereoselectivity.

Studies on Reactivity and Rearrangement Pathways of Fluorinated Amines in Various Media, including acidic conditions

The reactivity of fluorinated amines is significantly influenced by the strong electron-withdrawing nature of the fluorine atom. This can affect the basicity of the amino group and the stability of adjacent carbocations. Under acidic conditions, the amino group is protonated, which can trigger a variety of reactions, including rearrangements and nucleophilic substitutions.

For example, the ring-opening of aziridines with a fluoride (B91410) source under acidic conditions to produce β-fluoroamines is a well-studied reaction. rsc.org The stereochemical outcome of this reaction is highly dependent on the substitution pattern of the aziridine ring, suggesting a mechanistic continuum between S(_N)1 and S(_N)2 pathways. In cases where a stable carbocation-like intermediate can be formed, a loss of stereochemical integrity may be observed. However, in other cases, the reaction can proceed with high stereoselectivity.

Rearrangement pathways in fluorinated amines can be complex. While not extensively studied for (R)-1,1-Diphenyl-1-fluoro-2-aminopropane specifically, related studies on fluoroformamidines have shown that rearrangements of amidoximes can be a viable pathway for their synthesis. acs.org The stereoisomerism of the starting material was found to be crucial for the success of the rearrangement, with only the Z-isomer being reactive. acs.org This highlights the importance of stereochemistry in dictating the feasibility of rearrangement pathways.

The presence of fluorine can also influence metabolic pathways in biological systems. Fluorine substitution can block sites of oxidation, thereby increasing the metabolic stability of a drug molecule. researchgate.net

| Reaction Type | Conditions | Key Mechanistic Features |

| Asymmetric Fluorination | Chiral Auxiliary, Electrophilic Fluorinating Agent | Chirality relay, sterically biased transition state |

| Aziridine Ring-Opening | Acidic, Fluoride Source | S(_N)1 vs. S(_N)2 character, carbocation stability |

| Amidoxime Rearrangement | Sulfur(VI)-fluoride reagent | Stereospecific (Z-isomer reactive) |

Analysis of Intermediate Species and Transition States in Stereoselective Syntheses

The elucidation of reaction mechanisms heavily relies on the characterization of transient intermediate species and the analysis of transition state structures. In the stereoselective synthesis of chiral fluorinated aminopropanes, computational chemistry has emerged as a powerful tool to complement experimental studies.

For the fluorination of chiral enamides, a β-fluoro-iminium cationic intermediate has been proposed. nih.gov This intermediate is then trapped by a nucleophile, such as water, to form a hemiaminal, which can be subsequently oxidized to the final product. nih.gov The stereochemistry of the final product is determined by the facial selectivity of the initial fluorination step, which is controlled by the chiral auxiliary.

Computational studies have provided valuable insights into the transition states of various asymmetric reactions. For instance, in the hydrogenation of aromatic enamines catalyzed by a chiral amino-borane, density functional theory (DFT) calculations revealed that the stereoselectivity is governed by a thermodynamically less favored, but more reactive, conformer of the borohydride intermediate. chemrxiv.org This reactive conformer possesses a chiral propeller shape that dictates the stereochemical outcome. chemrxiv.orgnih.gov Such computational analyses allow for a detailed understanding of the non-covalent interactions that stabilize the favored transition state.

The effect of fluorine on transition states has also been a subject of computational investigation. Studies on fluorinated carbo[5–8]helicenes have shown that fluorination can influence the chiroptical properties by altering the transition dipole moments. acs.org Similarly, in the context of drug design, computational studies have been used to understand how fluorine substitution can enhance the binding affinity of a ligand to its target protein by favorably modifying intermolecular interactions in the binding pocket.

Examination of Reaction Selectivity (Regio-, Diastereo-, Enantioselectivity)

The selectivity of a chemical reaction is a critical aspect of synthetic chemistry, and this is particularly true for the synthesis of complex molecules like chiral fluorinated aminopropanes. The three main types of selectivity—regioselectivity, diastereoselectivity, and enantioselectivity—are all crucial for obtaining the desired product in high purity.

Regioselectivity refers to the preference for bond formation at one position over another. In the fluorination of chiral enamides containing multiple double bonds, the reaction can be highly regioselective, with the fluorinating agent preferentially attacking the more electron-rich enamide olefin. nih.gov

Diastereoselectivity is the preferential formation of one diastereomer over another. In the synthesis of α-fluoro-imides from chiral enamides, excellent diastereoselectivities (often greater than 92:8 dr) have been achieved. nih.gov The choice of the chiral auxiliary and the reaction conditions, such as temperature and the presence of additives like water, can significantly impact the diastereomeric ratio. nih.gov

Enantioselectivity is the formation of one enantiomer in excess of the other. High enantioselectivity is the ultimate goal in asymmetric synthesis. In many of the discussed reactions, the use of chiral catalysts or auxiliaries leads to high enantiomeric excesses. For instance, the stereoselective synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines has been shown to proceed with high stereoselectivity. nih.gov

The table below summarizes the selectivity observed in a representative reaction involving the fluorination of a chiral enamide.

Advanced Analytical Methodologies for Stereochemical Characterization and Enantiomeric Purity Determination

Derivatization Strategies for Chromatographic and Spectroscopic Analysis of Fluorinated Amines

Derivatization is a common strategy in the analysis of amines to improve their analytical properties. For fluorinated amines, this chemical modification is often essential for successful analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). libretexts.org The primary goals of derivatization include increasing volatility and thermal stability for GC analysis, and enhancing detector response. libretexts.org Functional groups such as alcohols, carboxylic acids, and amines are frequently derivatized. libretexts.org

The introduction of fluorinated groups, such as in pentafluorobenzoyl or trifluoroacetyl derivatives, can significantly enhance the sensitivity of detection, particularly with electron capture detectors (ECD) in GC. libretexts.orgpsu.edu Common reagents for derivatizing amines include acylating agents (e.g., trifluoroacetic anhydride), alkylating agents (e.g., pentafluorobenzyl bromide), and silylating agents. libretexts.orgresearchgate.net

For HPLC analysis, derivatization can serve multiple purposes. It can make polar compounds more hydrophobic, increasing their retention in reversed-phase chromatography. libretexts.org Furthermore, attaching a chromophoric or fluorophoric tag allows for highly sensitive detection using UV-Vis or fluorescence detectors. researchgate.netpsu.edu Reagents like dansyl chloride, 9-fluorenylmethylchloroformate (FMOC), and o-phthalaldehyde (B127526) (OPA) are widely used to create fluorescent derivatives of primary and secondary amines, enabling their detection at very low concentrations. researchgate.netpsu.edunih.gov The stability of the resulting derivatives is a key consideration; for instance, dansyl chloride derivatives are noted for their good stability, making them suitable for batch analysis in HPLC. nih.govresearchgate.net

Table 1: Common Derivatization Reagents for Amine Analysis

| Derivatizing Reagent | Abbreviation | Target Functional Group | Analytical Technique Enhancement | Reference |

|---|---|---|---|---|

| Trifluoroacetic Anhydride (B1165640) | TFAA | Primary/Secondary Amines | Increases volatility for GC-MS | researchgate.net |

| Pentafluorobenzyl Bromide | PFB-Br | Amines, Alcohols, Thiols | Enhances Electron Capture Detection (GC) | libretexts.orgpsu.edu |

| Heptafluorobutyrylimidazole | HFBI | Amines, Alcohols | Increases volatility and sensitivity for GC-MS | rsc.org |

| Dansyl Chloride | DNS-Cl | Primary/Secondary Amines | Adds a fluorophore for HPLC-Fluorescence | nih.govresearchgate.net |

| 9-Fluorenylmethylchloroformate | FMOC-Cl | Primary/Secondary Amines | Adds a fluorophore for HPLC-Fluorescence | researchgate.net |

| o-Phthalaldehyde | OPA | Primary Amines | Adds a fluorophore for HPLC-Fluorescence | researchgate.netpsu.edu |

Application of Chiral Chromatography (High-Performance Liquid Chromatography, Gas Chromatography) for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for determining the enantiomeric excess (ee) of chiral compounds by separating the enantiomers. gcms.cz This separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for enantioselective analysis. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including amines. mdpi.com Another important class of CSPs are cyclofructan-based columns. chromatographyonline.com For the analysis of primary amines, mobile phases often consist of mixtures like hexane-ethanol or acetonitrile-methanol, frequently with acidic and basic additives such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) to improve peak shape and resolution. chromatographyonline.com For example, a study on the separation of 25 chiral primary amines demonstrated excellent selectivity on a cyclofructan-based CF6-P column using such mobile phases. chromatographyonline.com The development of core-shell particle technology for CSPs has enabled much faster separations, significantly reducing analysis times from over 30 minutes to just a few minutes while maintaining high efficiency. nih.gov

Gas Chromatography (GC): For volatile or semi-volatile compounds, chiral GC offers high-resolution separations. These separations typically employ capillary columns coated with a stationary phase containing a chiral selector, most commonly a derivatized cyclodextrin, dispersed in a polysiloxane matrix. gcms.cz Since primary amines like 1,1-diphenyl-1-fluoro-2-aminopropane often have poor chromatographic properties (e.g., peak tailing), they are usually derivatized prior to GC analysis to form less polar and more volatile derivatives, such as amides. gcms.czresearchgate.net

Table 2: Examples of Chiral Chromatographic Separations of Amines

| Analytical Method | Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase / Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| HPLC | Cyclofructan-based (Larihc CF6-P) | Primary Amines | 80:20 Hexane-Ethanol + 0.3% TFA/0.2% TEA | Baseline separation of 18 out of 25 analytes | chromatographyonline.com |

| HPLC | Core-shell cyclofructan (LarihcShell-P) | Verapamil Enantiomers | 98:2 ACN-MeOH + 0.05% TFA/0.025% TEA | Separation in < 3.5 minutes | nih.gov |

| HPLC | Cellulose-based (Chiralcel OD-R) | Fluoxetine & Norfluoxetine | Acetonitrile / Potassium hexafluorophosphate | Simultaneous chiral analysis | mdpi.com |

| GC | Derivatized β-cyclodextrin | General Chiral Compounds | Temperature gradient | Separation of enantiomers | gcms.cz |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution NMR spectroscopy is a powerful, non-separative method for determining enantiomeric purity and assigning stereochemistry. The inherent presence of a fluorine atom in (R)-1,1-Diphenyl-1-fluoro-2-aminopropane makes ¹⁹F NMR a particularly valuable tool. nih.gov The ¹⁹F nucleus offers high sensitivity and a wide range of chemical shifts, making it an excellent probe for subtle changes in the molecular environment. rsc.orgbiophysics.org

To distinguish between enantiomers, a chiral environment must be created in the NMR tube. This is typically achieved by adding a chiral derivatizing agent (CDA) to form diastereomers or a chiral solvating agent (CSA) to form transient, non-covalent diastereomeric complexes. nih.govbohrium.com These diastereomeric species are chemically non-equivalent and will, in principle, exhibit different NMR chemical shifts. The enantiomeric excess can be accurately quantified by integrating the signals corresponding to each enantiomer. nih.gov

For instance, a cationic cobalt(III) complex has been effectively used as a CSA to achieve clean, baseline-separated peaks for fluorine-labeled amines in ¹⁹F{¹H} NMR spectra. nih.govbohrium.com In addition to ee determination, advanced NMR techniques like Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be used to probe through-space interactions, such as between ¹H and ¹⁹F nuclei. acs.orgnih.gov These experiments can reveal crucial information about the solution-state conformation and the relative orientation of different parts of the molecule, aiding in stereochemical assignment. acs.orgnih.gov NMR is also well-suited for dynamic studies, allowing for the measurement of the rates of processes like conformational changes or ligand exchange. biophysics.org

Table 3: NMR-Based Chiral Discrimination of Amines and Related Compounds

| Chiral Agent Type | Example Agent | Analyte Type | NMR Nucleus | Key Finding | Reference |

|---|---|---|---|---|---|

| Chiral Solvating Agent (CSA) | Cationic Cobalt(III) Complex | Fluorine-labeled amines | ¹⁹F | Baseline peak separation of enantiomers | nih.govbohrium.com |

| Chiral Solvating Agent (CSA) | (S)-BINOL derivatives | Primary/Secondary amines | ¹H, ¹⁹F | Enantiomeric analysis via NMR | bohrium.com |

| Chiral Derivatizing Agent (CDA) | 2-Fluorobenzoyl chloride | Amines, Alcohols | ¹⁹F | Forms diastereomeric amides for ee determination | nih.govbohrium.com |

| Chiral Derivatizing Agent (CDA) | Fluorinated 2-FPBA | Sulfinamides | ¹H, ¹⁹F | Formation of diastereomeric iminoboronate esters | acs.org |

Mass Spectrometry Coupled with Derivatization for Structural Elucidation and Fragmentation Pattern Analysis

Mass spectrometry (MS), particularly when coupled with a separation technique like gas chromatography (GC-MS), is a primary tool for structural elucidation. For fluorinated amines, derivatization is crucial to increase volatility for GC analysis and to produce characteristic fragmentation patterns that aid in identification. researchgate.netrsc.org

Fluorine-containing derivatizing agents such as trifluoroacetic anhydride (TFAA) and heptafluorobutyryl imidazole (B134444) (HFBI) are commonly employed. researchgate.netrsc.orgrsc.org Upon ionization in the mass spectrometer (typically by electron ionization, EI), the derivatized molecule fragments in a predictable manner. The analysis of these fragmentation patterns provides a fingerprint for the molecule's structure. nih.govlibretexts.org

For amine derivatives, a common fragmentation pathway is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which results in the formation of a stable, resonance-stabilized cation. researchgate.netlibretexts.org For example, the TFA derivatives of amphetamine-like compounds characteristically cleave at the bond alpha to the amide nitrogen, producing prominent fragment ions. researchgate.net The presence of fluorine atoms in the derivative can lead to unique fragmentation pathways and characteristic ions that are beneficial for both qualitative and quantitative analysis. nih.gov In complex cases, computational methods like density functional theory (DFT) can be applied to help interpret and predict the observed mass spectrometric fragmentation behaviors. nih.gov

Table 4: Characteristic Mass Spectrometry Fragments of Derivatized Amines

| Analyte Class | Derivatizing Agent | Ionization | Characteristic Fragmentation | Key Fragment Ions (example) | Reference |

|---|---|---|---|---|---|

| Amphetamines | Trifluoroacetic Anhydride (TFAA) | EI | α-cleavage from amide nitrogen | m/z 140 (amphetamine), m/z 154 (methamphetamine) | researchgate.net |

| Aliphatic Amines | General | EI | α-cleavage | [R-CH=NR'R'']⁺ | libretexts.org |

| Nitrogen Mustard Biomarkers | Heptafluorobutyryl Imidazole (HFBI) | EI | Cleavage of derivative | m/z 241 [C₆H₄O₂F₇]⁺, m/z 169 [C₃F₇]⁺ | nih.gov |

X-ray Crystallography for Absolute Stereochemistry Determination of this compound Derivatives

Single-crystal X-ray crystallography stands as the unequivocal method for the determination of the absolute stereochemistry of a chiral molecule. researchgate.netresearchgate.net This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions and, consequently, the unambiguous assignment of the (R) or (S) configuration of all stereogenic centers. researchgate.neted.ac.uk

To determine the absolute configuration, the crystallographic data must be sensitive to anomalous dispersion effects. researchgate.net For molecules composed only of light atoms (C, H, N, O, F), these effects are very weak. Therefore, it is often necessary to create a derivative of the target molecule by introducing a heavier atom (e.g., Br, I) or by forming a salt or co-crystal with a molecule of known absolute configuration. researchgate.netresearchgate.netspringernature.com This "internal reference" allows for a reliable determination of the absolute structure of the entire molecule or salt pair. researchgate.net

The process involves growing a high-quality single crystal of the derivative, which can be a challenging step. researchgate.net Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. The final solved structure provides definitive proof of the molecule's absolute stereochemistry. ed.ac.uk

Luminescence Spectroscopy for Chiral Analysis and Enantiomeric Excess Determination

Luminescence spectroscopy, which includes fluorescence and phosphorescence, offers highly sensitive methods for chiral analysis and the determination of enantiomeric excess. nih.govnih.gov These techniques often rely on the formation of diastereomeric species that have different luminescent properties.

One approach is to use a chiral fluorescent derivatizing agent to create diastereomers that exhibit distinct fluorescence spectra or intensities. A more elegant method involves the use of a chiral sensor that forms transient, diastereomeric complexes with the enantiomers of the analyte. nih.gov For example, a three-component assembly of a chiral amine, a chiral diol (like BINOL), and 2-formylphenylboronic acid can form fluorescent diastereomeric iminoboronate complexes. nih.gov The differing fluorescence intensities of these diastereomers allow for the precise calculation of the enantiomeric excess with very small amounts of sample. nih.gov

Fluorescence-Detected Circular Dichroism (FDCD) is another powerful technique. It measures the difference in fluorescence intensity when a chiral sample is excited with left- versus right-circularly polarized light. mdpi.com Since the amount of emitted light is proportional to the amount of absorbed light, FDCD is an indirect but highly sensitive measure of circular dichroism, and the signal can be correlated to the enantiomeric excess of the fluorescent species. mdpi.comacs.org Circularly Polarized Luminescence (CPL) is the emission analogue of circular dichroism and directly measures the differential emission of left- and right-circularly polarized light from a chiral luminophore. researchgate.netnih.gov In one sensing strategy, chiral amino alcohols are reacted with an achiral aldehyde and Al³⁺ to form a complex whose CPL signal sign and intensity can be used to determine the absolute configuration and ee. nih.gov

Table 5: Luminescence-Based Methods for Chiral Amine Analysis

| Method | Principle | Information Obtained | Reference |

|---|---|---|---|

| Chiral Fluorescent Sensing | Formation of diastereomeric complexes with different fluorescence intensities/wavelengths. | Enantiomeric Excess (ee) | nih.govnih.gov |

| Fluorescence-Detected Circular Dichroism (FDCD) | Differential fluorescence upon excitation with left- and right-circularly polarized light. | Enantiomeric Excess (ee) | mdpi.comacs.org |

| Circularly Polarized Luminescence (CPL) | Differential emission of left- and right-circularly polarized light from a chiral complex. | Absolute Configuration, Enantiomeric Excess (ee) | researchgate.netnih.gov |

Compound Index

Applications of R 1,1 Diphenyl 1 Fluoro 2 Aminopropane and Analogues in Asymmetric Catalysis and Chiral Ligand Design

Design and Synthesis of Chiral Ligands based on Fluorinated Aminopropane Scaffolds

Chiral ligands are crucial components in asymmetric catalysis, and their rational design is key to achieving high levels of enantioselectivity. The fluorinated aminopropane framework serves as a versatile building block for various ligand types. The synthesis of these ligands often involves modifying the amino group of the aminopropane scaffold to introduce other coordinating moieties, such as phosphines, pyridines, or oxazolines. researchgate.netdicp.ac.cnscilit.com

For example, ligands can be designed by N-acylation followed by reduction, or by direct reaction with appropriate electrophiles to create bidentate (P,N) or tridentate (P,N,N) ligands. researchgate.net The diphenylmethyl group and the fluorine atom provide a sterically defined environment around the coordinating nitrogen atom. The synthesis of planar-chiral ligands based on frameworks like [2.2]paracyclophane has also been explored, incorporating aminophosphine (B1255530) or oxazole-pyrimidine functionalities. dicp.ac.cnrsc.org These complex scaffolds create a rigid and sterically hindered environment, which can be highly effective in asymmetric catalysis. dicp.ac.cn The development of ligands that combine axial chirality (e.g., from binaphthyl scaffolds) with the bidentate coordination of amino acids has also been reported as a strategy to enhance enantioselectivity in C-H activation reactions. nih.gov

Performance Evaluation of Fluorinated Chiral Ligands in Asymmetric Transformations

The efficacy of chiral ligands derived from fluorinated aminopropane and its analogues is evaluated in various asymmetric reactions. Key performance indicators are yield and enantiomeric excess (ee), which measures the degree of stereoselectivity.

Asymmetric Hydrogenation: This is a fundamental reaction for producing chiral molecules. Ligands derived from fluorinated scaffolds are used in metal-catalyzed (e.g., Iridium, Rhodium, Ruthenium) asymmetric hydrogenations of prochiral substrates like ketones, olefins, and imines. researchgate.netrsc.org For instance, iridium complexes with chiral ferrocenyl P,N,N-ligands have successfully hydrogenated β-keto esters and β-ketophosphonates with up to 95-97% ee. researchgate.net A metal-free approach using a chiral Frustrated Lewis Pair (FLP) catalyst has been used for the asymmetric hydrogenation of 3-fluorinated chromones, achieving up to 88% ee. rsc.org

Asymmetric Addition Reactions: These reactions involve the addition of a nucleophile to an electrophile, creating a new stereocenter. Fluorinated ligands have shown excellent performance in reactions such as:

Mannich Reactions: A dinuclear Zn-Prophenol catalyst has been used for the highly enantio- and diastereoselective Mannich reaction with α-fluoroketones, yielding β-fluoroamines with up to 99% ee and >20:1 diastereomeric ratio (d.r.). nih.gov

Michael Additions: Organocatalytic conjugate additions of fluoromalonates to nitroalkenes using bifunctional catalysts have been reported. scilit.com

Allylic Alkylations: Palladium-catalyzed asymmetric allylic substitutions using P,N bidentate ligands have achieved up to 96% ee. researchgate.net

The table below summarizes the performance of some fluorinated ligands in various asymmetric transformations.

| Reaction Type | Catalyst/Ligand System | Substrate Type | Max. Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Ir-ferrocenyl P,N,N | β-Keto Esters | 95% | researchgate.net |

| Asymmetric Hydrogenation | Chiral FLP (Oxazoline/Borane) | 3-Fluorinated Chromones | 88% | rsc.org |

| Mannich Reaction | Dinuclear Zn-Prophenol | α-Fluoroketones | 99% | nih.gov |

| Allylic Alkylation | Pd-P,N bidentate ligands | Various | 96% | researchgate.net |

| Fluorination | Ni(ClO₄)₂-DBFOX-Ph | β-Ketoesters | 99% | acs.orgnih.gov |

Influence of Fluorine Substitution on Ligand Properties, Stereoselectivity, and Catalytic Activity

The substitution of hydrogen with fluorine has profound, often beneficial, effects on the performance of chiral ligands in asymmetric catalysis. nih.govrsc.org These effects are a combination of steric and electronic factors.

Electronic Effects: Fluorine is the most electronegative element, and its presence makes the C-F bond highly polarized. nih.govrsc.org This strong electron-withdrawing effect can alter the electronic properties of the coordinating atoms in the ligand. For example, it increases the acidity of nearby protons (like N-H or O-H), which can enhance ligand-metal interactions and influence the catalytic cycle. rsc.org An electron-deficient ligand can lead to a more stable yet reactive catalyst. nih.gov

Steric and Conformational Effects: Although fluorine is relatively small (similar in size to hydrogen), the C-F bond is longer than the C-H bond. nih.gov The introduction of fluorine can influence the conformational preferences of the ligand, creating a more rigid and well-defined chiral pocket around the metal center. nih.gov This enhanced steric hindrance can improve facial discrimination of the prochiral substrate, leading to higher stereoselectivity. nih.gov Theoretical studies on Diels-Alder reactions have shown that fluorine substitution can significantly increase the interaction energy between reactants and is a major factor in determining stereoselectivity. rsc.org

Catalytic Activity: The electronic modulation by fluorine can fine-tune the reactivity of the metal center. nih.gov By creating more electron-deficient and stable catalysts, fluorine substitution can prevent catalyst deactivation and, in some cases, increase turnover numbers. The balance between activating the substrate and maintaining catalyst stability is often improved with fluorinated ligands. nih.gov For instance, in some Ti-catalyzed reactions, fluorinated diol ligands led to similar or increased levels of chiral induction compared to their non-fluorinated counterparts. nih.govrsc.org

Case Studies in Enantioselective Catalytic Reactions Utilizing Fluorinated Amine Ligands

Several specific cases highlight the successful application of fluorinated amine-based ligands in catalysis.

Enantioselective Fluorination of β-Ketoesters: Sodeoka and co-workers developed a method for the enantioselective fluorination of β-ketoesters using a chiral palladium complex. nih.gov Later work by other groups using nickel(II) complexes with ligands like DBFOX-Ph achieved extremely high enantioselectivities (93-99% ee) for a range of cyclic and acyclic β-ketoesters. acs.orgnih.gov This methodology was applied to the synthesis of Maxipost, a promising agent for stroke treatment. acs.orgnih.gov

Asymmetric Synthesis of α-Trifluoromethyl Amines: The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common strategy for accessing chiral α-trifluoromethyl amines. nih.gov A palladium-based catalyst supported by the chloromethoxy-BIPHEP ligand was effective for aryl ketimines, requiring high hydrogen pressure and trifluoroethanol as a non-nucleophilic solvent to achieve high enantioselectivity. nih.gov

Mannich Reactions for β-Fluoroamines: A highly effective system using a dinuclear zinc catalyst with a Prophenol ligand was developed for the direct Mannich reaction between α-fluoroketones and imines. nih.gov This method provides access to valuable β-fluoroamine building blocks with excellent control over both enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 d.r.), and is scalable to the gram level. nih.gov

Role as Chiral Auxiliaries in Diastereoselective Transformations

Beyond their use in catalytic ligands, chiral fluorinated amines can act as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is cleaved. researchgate.netnih.gov

The (R)-1,1-Diphenyl-1-fluoro-2-aminopropane backbone is analogous to other successful auxiliaries like pseudoephedrine and pseudoephenamine. nih.gov Fluorinated oxazolidines (FOX), derived from trifluoromethylated amino alcohols, have been developed as highly effective chiral auxiliaries. cyu.fr These are used in the diastereoselective alkylation, hydroxylation, and fluorination of amide enolates. cyu.fr

The high diastereoselectivity observed is attributed to the formation of a rigid chelated transition state. Theoretical and experimental studies have pointed to a stabilizing fluorine-metal interaction that stiffens this transition state and directs the approach of the electrophile. cyu.fr A key advantage of this methodology is that the chiral auxiliary can often be recovered in high yield and reused. cyu.fr Similarly, N-tert-butylsulfinyl imines have been extensively used as chiral auxiliaries for the stereoselective synthesis of various fluorinated chiral amines, including those with trifluoromethyl and difluoromethyl groups. nih.gov

Future Research Directions and Translational Potential in Fluorinated Aminopropane Chemistry

Development of Sustainable and Greener Synthetic Routes for Chiral Fluorinated Amines

The growing emphasis on environmental responsibility in the chemical industry has spurred the development of sustainable and greener methods for synthesizing chiral fluorinated amines. numberanalytics.com Traditional fluorination processes often rely on hazardous reagents like anhydrous hydrogen fluoride (B91410) (HF) or elemental fluorine (F₂), which pose significant safety and environmental risks. numberanalytics.comtandfonline.com These methods can also be energy-intensive and generate substantial toxic waste. numberanalytics.com Consequently, modern research is focused on creating more benign and efficient synthetic pathways.

A key area of progress is the move towards using less hazardous fluorinating agents and developing reactions that can be performed in environmentally friendly solvents, such as water. rsc.org The merger of "untamed" fluorine chemistry with "mild" aqueous conditions represents a significant advancement in green chemistry. rsc.org Biocatalysis has also emerged as a powerful tool for the sustainable synthesis of chiral amines. hims-biocat.eu Chemoenzymatic cascades, for example, can enable the enantioselective synthesis of chiral fluorinated amines from simple starting materials in multiphasic systems, offering high selectivity and reducing the environmental footprint. acs.org Another green strategy involves the valorization of potent greenhouse gases like sulfur hexafluoride (SF₆) as a fluorine source, transforming a stable waste product into a useful chemical reagent. acs.orgnih.gov These approaches aim to improve atom economy, reduce waste, and avoid the use of toxic materials, making the synthesis of valuable chiral fluorinated amines more sustainable. cas.cnresearchgate.net

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Chiral Fluorinated Amines

| Feature | Traditional Synthetic Routes | Greener/Sustainable Routes |

|---|---|---|

| Fluorine Source | Often hazardous (e.g., F₂, anhydrous HF) numberanalytics.com | Safer reagents (e.g., Selectfluor), use of SF₆, aqueous HF solutions rsc.orgnih.gov |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions rsc.org |

| Catalysis | Stoichiometric reagents, heavy metal catalysts | Biocatalysis (enzymes), organocatalysis, recyclable catalysts hims-biocat.euacs.org |

| Energy Consumption | Frequently requires high temperatures and pressures cas.cn | Milder reaction conditions (room temperature) le.ac.uk |

| Waste Generation | High E-factor (Environmental Factor), toxic byproducts numberanalytics.com | Lower E-factor, biodegradable waste, improved atom economy cas.cn |

| Selectivity | Often requires protecting groups and multiple steps | High enantioselectivity and regioselectivity in fewer steps acs.org |

Innovation in Fluorination Reagents and Methodologies for Enhanced Selectivity

The ability to introduce fluorine with high precision is critical for creating complex chiral molecules. This has driven significant innovation in the development of new fluorinating reagents and methodologies that offer enhanced selectivity. The field has evolved from using highly reactive and non-selective reagents to employing sophisticated catalytic systems that can control the stereochemical outcome of a reaction. illinois.edu

Modern electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™, have become mainstays in asymmetric fluorination due to their efficiency and relative ease of handling. nih.govnih.gov These reagents can be paired with chiral catalysts, including transition metals like palladium and titanium or cinchona alkaloids, to achieve high levels of enantioselectivity. illinois.edunih.gov For instance, the combination of Selectfluor™ with cinchona alkaloids can generate chiral "F+" equivalents in situ, enabling the selective fluorination of a wide range of substrates. illinois.edu

In parallel, nucleophilic fluorination has seen advances through the development of more user-friendly HF-based reagents. Complexes like pyridine/HF and DMPU/HF are stable, less corrosive alternatives to pure HF, and are compatible with metal catalysis, allowing for novel transformations like the regioselective hydrofluorination of alkynes. acs.org Catalytic asymmetric methods, in general, represent a major leap forward, as they require only a small amount of a chiral catalyst to generate large quantities of an enantiopure product, making the process more efficient and cost-effective. illinois.edu

Table 2: Overview of Modern Fluorination Reagents

| Reagent Class | Examples | Key Features and Applications |

|---|---|---|

| Electrophilic ("F⁺") Reagents | Selectfluor™, N-Fluorobenzenesulfonimide (NFSI) nih.gov | Crystalline solids, easier to handle than F₂ gas; widely used in catalytic and stoichiometric enantioselective fluorinations. illinois.edunih.gov |

| Nucleophilic ("F⁻") Reagents | Pyridine/HF, DMPU/HF, Potassium Fluoride (KF) acs.org | Act as sources of fluoride ions; used in substitution reactions and metal-catalyzed hydrofluorinations. acs.org |

| Deoxyfluorination Reagents | Diethylaminosulfur Trifluoride (DAST), Deoxofluor™ acs.orgmdpi.com | Convert alcohols and carbonyls to fluorinated compounds; useful for synthesizing fluorinated amino acids. mdpi.comnih.gov |

| Hypervalent Iodine Reagents | Fluoroiodane Reagents le.ac.uk | Used for novel fluorocyclization reactions to create fluorinated heterocycles under mild conditions. le.ac.uk |

Exploration of Novel Chiral Fluorinated Aminopropane Architectures with Tunable Properties

The core structure of (R)-1,1-Diphenyl-1-fluoro-2-aminopropane provides a scaffold that can be systematically modified to create novel molecular architectures with fine-tuned properties. The strategic placement of fluorine atoms and other functional groups can profoundly influence a molecule's lipophilicity, metabolic stability, basicity (pKa), and binding affinity, which are critical parameters in drug design. nih.govresearchgate.netnih.gov

Future research will likely focus on synthesizing a diverse library of chiral fluorinated aminopropane analogs. This includes modifying the aromatic rings with various substituents, altering the length and branching of the propane (B168953) chain, and introducing additional stereocenters. For example, replacing a hydrogen atom with fluorine on the phenyl rings could enhance metabolic stability by blocking sites of oxidative metabolism. The synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines is a powerful strategy that allows for the stereoselective construction of trifluoromethylated, difluoromethylated, and monofluoromethylated chiral amines. nih.gov

Furthermore, the principles used to design fluorinated aminopropanes can be extended to other molecular frameworks. Biocatalytic strategies are being developed for the highly stereoselective synthesis of fluorinated cyclopropanes, which are valuable pharmacophores due to their conformational rigidity and the beneficial effects of the C-F bond. nih.govresearchgate.net The development of methods to synthesize fluorinated heterocycles and peptides containing fluorinated amino acid surrogates further expands the accessible chemical space. le.ac.ukresearchgate.net

Table 3: Potential Influence of Structural Modifications on a Chiral Fluorinated Aminopropane Scaffold

| Structural Modification | Potential Effect on Properties | Rationale |

|---|---|---|

| Fluorination on Phenyl Rings | Increased metabolic stability, altered lipophilicity | Blocks sites of enzymatic oxidation; fluorine's high electronegativity impacts electronic properties. nih.gov |

| Altering Alkyl Chain Length | Modified lipophilicity and conformational flexibility | Impacts how the molecule fits into a binding pocket and crosses biological membranes. |

| Introducing Additional Chiral Centers | Enhanced binding specificity, altered conformation | Creates more complex 3D shapes for more precise interaction with chiral biological targets. nih.gov |

| Modifying the Amine Group (e.g., to amide) | Altered basicity (pKa), hydrogen bonding capability | Reduces the basicity of the amine, which can improve bioavailability, and introduces new interaction points. nih.govnih.gov |

| Incorporation into a Heterocycle | Constrained conformation, improved drug-like properties | Creates a more rigid structure, which can lead to higher binding affinity and better metabolic profiles. le.ac.ukmdpi.com |

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights and Predictive Design

Understanding the behavior of fluorinated molecules at an atomic level is crucial for both optimizing synthetic reactions and designing new compounds with desired properties. A combination of advanced spectroscopic techniques and computational modeling provides the necessary tools for these deep mechanistic insights.

Spectroscopy: Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful and indispensable tool in organofluorine chemistry. numberanalytics.com Its high sensitivity and the wide range of chemical shifts for the ¹⁹F nucleus allow for precise characterization of fluorinated compounds, enabling researchers to distinguish between different fluorine environments within a molecule. nih.govnumberanalytics.com This technique is used for structural elucidation, quantitative analysis, and monitoring reaction progress. numberanalytics.com Other methods like X-ray crystallography are essential for unambiguously determining the three-dimensional structure and absolute stereochemistry of chiral fluorinated compounds. researchgate.net Advanced techniques such as X-ray Absorption Near Edge Structure (XANES) spectroscopy can even provide information about the distribution and chemical state of fluorine on surfaces and in complex matrices. rsc.org

Computational Chemistry: Computational methods are vital for predicting molecular properties and understanding reaction mechanisms that are difficult to study experimentally. nih.gov Quantum chemical calculations can elucidate the transition states of fluorination reactions, helping to explain observed selectivity. emerginginvestigators.orgchemrxiv.org Molecular simulations and force field development are particularly important for understanding how fluorinated ligands interact with biological targets like proteins. nih.govacs.org These computational studies can dissect the complex interplay of forces, including hydrogen bonds and entropic effects, that govern binding affinity, thereby guiding the rational design of new molecules. nih.govacs.org

Table 4: Application of Advanced Methods in Fluorinated Aminopropane Research

| Method | Application | Information Gained |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Structural characterization, purity analysis, reaction monitoring | Chemical environment of fluorine atoms, quantification, stereochemical assignment. numberanalytics.comnih.govacs.org |

| X-ray Crystallography | Absolute structure determination | Unambiguous 3D structure, confirmation of stereochemistry. researchgate.net |